molecular formula C25H23FN4O5S B11375616 N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11375616
M. Wt: 510.5 g/mol
InChI Key: IHGUPRVSWLARDI-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group, a furan-2-ylmethyl group, a 3-methoxyphenylmethyl group, and a methanesulfonyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, furan-2-ylmethyl, and 3-methoxyphenylmethyl groups through various substitution reactions. The final step involves the addition of the methanesulfonyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methoxyphenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine core or the methanesulfonyl group, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • N-(2-FLUOROPHENYL)-5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Comparison: Compared to similar compounds, N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23FN4O5S

Molecular Weight

510.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O5S/c1-34-18-8-5-7-17(13-18)15-30(16-19-9-6-12-35-19)22-14-27-25(36(2,32)33)29-23(22)24(31)28-21-11-4-3-10-20(21)26/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

IHGUPRVSWLARDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4F)S(=O)(=O)C

Origin of Product

United States

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